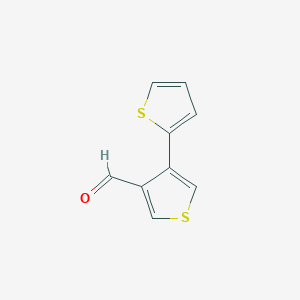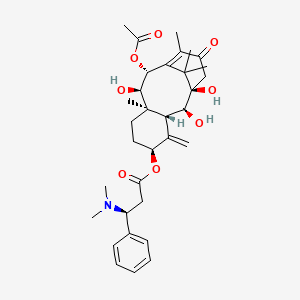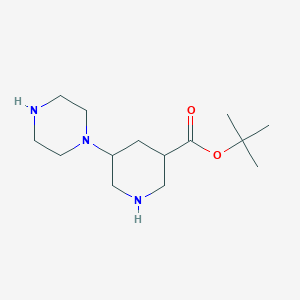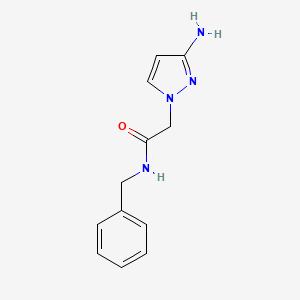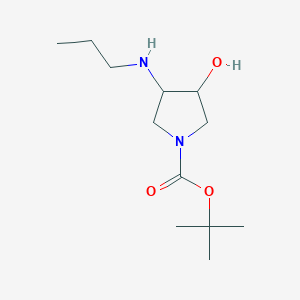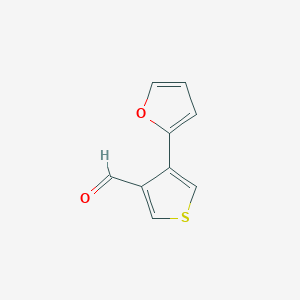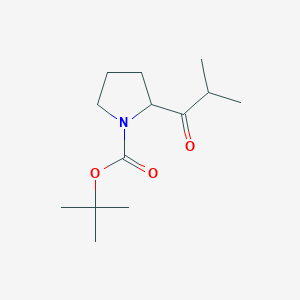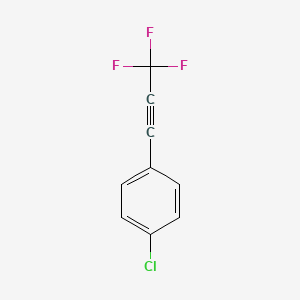
Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)-: is an organic compound with the molecular formula C9H5ClF3 It is a derivative of benzene, where a chlorine atom and a trifluoropropynyl group are substituted at the 1 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- typically involves the reaction of 1-chloro-4-iodobenzene with 3,3,3-trifluoropropyne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The triple bond in the trifluoropropynyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in a polar solvent like ethanol.
Addition Reactions: Electrophiles such as hydrogen halides or halogens in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 1-hydroxy-4-(3,3,3-trifluoro-1-propynyl)benzene or 1-amino-4-(3,3,3-trifluoro-1-propynyl)benzene.
Addition Products: Compounds like 1-chloro-4-(3,3,3-trifluoro-1,2-dihydropropynyl)benzene.
Oxidation Products: Oxidized derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- is used as a building block in organic synthesis
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, making this compound a valuable intermediate in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- involves its interaction with specific molecular targets. The trifluoropropynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The chlorine atom can undergo substitution reactions, leading to the formation of new derivatives with different biological activities. The compound’s effects are mediated through its interaction with enzymes, receptors, and other molecular targets, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Benzene, 1-chloro-4-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group instead of a trifluoropropynyl group.
Benzene, 1-chloro-4-(3,3,3-trifluoropropyl)-: Similar structure but with a trifluoropropyl group instead of a trifluoropropynyl group.
Benzene, 1-chloro-4-(2,2,2-trifluoroethyl)-: Similar structure but with a trifluoroethyl group instead of a trifluoropropynyl group.
Uniqueness: Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- is unique due to the presence of the trifluoropropynyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
82203-84-7 |
|---|---|
Formule moléculaire |
C9H4ClF3 |
Poids moléculaire |
204.57 g/mol |
Nom IUPAC |
1-chloro-4-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H4ClF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H |
Clé InChI |
BOXDVHRYKAOJSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13176001.png)
![5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13176005.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL](/img/structure/B13176010.png)
